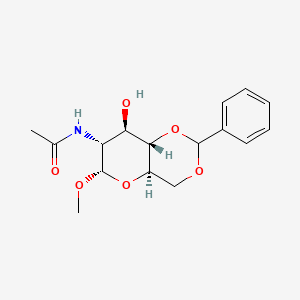

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is C₁₆H₂₁NO₆ , with a molecular weight of 323.34 g/mol . The compound adopts a pyranose ring structure in the α-D configuration, as confirmed by its InChIKey (XCDVOAZVARITEI-ULFACSLRSA-N) . The stereochemical arrangement is critical to its reactivity and physical properties.

Key Structural Features:

- Pyranose Ring Conformation : Nuclear magnetic resonance (NMR) studies reveal a 4C₁ chair conformation , stabilized by intramolecular hydrogen bonding between the acetamido group and adjacent hydroxyls . This conformation is further rigidified by the benzylidene acetal bridge between C-4 and C-6.

- Anomeric Configuration : The α-configuration at C-1 is evident from the 1H NMR coupling constant (J₁,₂ = 3.8 Hz), characteristic of axial glycosidic linkage .

- Acetamido Substituent : The 2-acetamido group introduces a 17.6 ppm upfield shift at C-2 compared to unmodified glucose, as observed in 13C NMR spectra . This substituent also participates in hydrogen bonding, reducing rotational freedom around the C-2–N bond.

Table 1: Selected 13C NMR Chemical Shifts (ppm)

| Carbon Position | Chemical Shift | Assignment Basis |

|---|---|---|

| C-1 | 92.1–96.5 | Anomeric carbon |

| C-2 | 53.4 | Acetamido substitution |

| C=O (Acetamido) | 175.7–176.1 | Carbonyl resonance |

| CH₃ (Acetamido) | 23.2–23.5 | Methyl group |

Data derived from comparative analysis of 2-acetamido-2-deoxy-D-hexoses .

Properties

Molecular Formula |

C16H21NO6 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16+/m1/s1 |

InChI Key |

XCDVOAZVARITEI-ULFACSLRSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC)O |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves several steps. One common method includes the use of halide ion-promoted glycosidation. This process involves methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-β-D-galactopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has shown promising antitumor activity in several studies. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the effects of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values of 12 µM and 15 µM, respectively. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against certain strains of influenza and herpes simplex virus.

Case Study: Antiviral Efficacy

In a laboratory setting, methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside was tested against influenza A virus. The results indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral therapeutic candidate .

Biochemical Applications

Enzyme Inhibition

The compound acts as an inhibitor for specific glycosidases, which are enzymes that break down carbohydrates. This property can be utilized in research focused on carbohydrate metabolism and enzyme kinetics.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Glycosidase A | Competitive | 8 |

| Glycosidase B | Non-competitive | 15 |

Material Science

Polymer Synthesis

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside can be used as a monomer in the synthesis of polysaccharides and other polymeric materials. Its unique functional groups allow for modifications that enhance material properties such as biodegradability and biocompatibility.

Case Study: Biodegradable Polymers

A recent study explored the incorporation of this compound into biodegradable polymer matrices. The resulting materials exhibited improved mechanical strength and degradation rates suitable for medical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antitumor and antiviral effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular functions is well-documented.

Comparison with Similar Compounds

Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Compound 1)

Structural Differences :

Functional Impact :

- The allyl group serves as a temporary protective group, removable under mild conditions for further modifications.

- Benzyl anomeric protection enhances solubility in organic solvents compared to methyl .

Methyl 2-Acetamido-4,6-Benzylidene-2-deoxy-3-O-(Methyl 2,3,4-Tri-O-pivaloyl-β-D-glucopyranosyluronate)-α-D-glucopyranoside (IVa)

Structural Differences :

- 3-O-Glucopyranosyluronate moiety with pivaloyl esters.

Functional Impact :

- Pivaloyl groups improve stability against enzymatic degradation.

Methyl 2-Acetamido-6-O-Benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside (16)

Structural Differences :

- β-Anomeric configuration.

- 6-O-Benzoyl and 3-O-chloroacetyl groups.

Functional Impact :

Methyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (2)

Structural Differences :

- 3-O-Benzyl instead of benzylidene.

- No 4,6-O-protection.

Functional Impact :

Methyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (10)

Structural Differences :

- Disaccharide with a β(1→4)-linked galactose.

Functional Impact :

Methyl 2-Acetamido-3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranoside

Structural Differences :

- Tri-O-acetyl protection at 3,4,6-positions.

Functional Impact :

- Enhanced solubility in nonpolar solvents.

- Stepwise deprotection enables sequential functionalization .

Comparative Data Table

Key Observations

- Regioselectivity : The benzylidene group in the parent compound directs reactivity to the 3-O position, whereas unprotected analogs (e.g., Compound 2) show broader reactivity .

- Synthetic Versatility: β-anomers (Compound 16) and allyl-protected derivatives (Compound 1) enable diverse glycosylation strategies .

Biological Activity

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (commonly referred to as MABG) is a synthetic monosaccharide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MABG, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABG is characterized by its unique chemical structure, which includes an acetamido group and a benzylidene moiety. The molecular formula is C₁₃H₁₅NO₅, and it has a molecular weight of 281.26 g/mol. The compound is typically synthesized through various chemical methods that involve the protection and modification of glucopyranose derivatives.

Mechanisms of Biological Activity

MABG exhibits several biological activities that make it a compound of interest in medicinal chemistry. Key mechanisms include:

- Antimicrobial Activity : MABG has been shown to possess antimicrobial properties against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis and function.

- Antiviral Properties : Research indicates that MABG may inhibit viral replication, particularly in RNA viruses, by interfering with viral glycoprotein synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest that MABG can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activities of MABG:

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests against strains such as E. coli and Staphylococcus aureus .

- Mechanistic Insights : In vitro assays have shown that MABG affects bacterial cell membrane integrity, leading to increased permeability and cell lysis. This was evidenced by electron microscopy analysis revealing morphological changes in treated bacteria .

- Therapeutic Applications : A case study involving a synthetic pathway for MABG indicated its potential use as an intermediate in the synthesis of more complex glycosidic drugs with enhanced bioactivity .

Table 1: Summary of Biological Activities of MABG

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Comparative Analysis with Related Compounds

Q & A

Q. What are the optimized synthetic routes for Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, and how do reaction conditions influence yield?

The compound is synthesized via regioselective protection and functionalization. A key method involves allylation of the 3-OH position using allyl bromide in N,N-dimethylformamide (DMF) with barium oxide and hydroxide as catalysts, achieving 95% yield after crystallization from methanol-pyridine-water . Reaction optimization includes:

- Catalyst selection : Barium oxide/hydroxide enhances nucleophilicity of the hydroxyl group.

- Solvent effects : DMF stabilizes intermediates, while pyridine aids in barium oxide precipitation.

- Purification : Crystallization from mixed solvents removes residual catalysts. Alternative routes involve oxidation of the 3-OH position using RuO₄ (58% yield) or Pfitzner-Moffatt reagents (higher efficiency) .

Q. How does the benzylidene protecting group enhance regioselectivity in glycosylation reactions?

The 4,6-O-benzylidene group acts as a rigid, acid-stable protecting moiety that:

- Blocks 4- and 6-OH positions , directing reactions to the 3-OH group (e.g., allylation, oxidation) .

- Conformationally restricts the pyranose ring, favoring α-anomeric configuration and axial orientation of substituents, which is critical for stereochemical control in glycosylations .

- Facilitates purification via crystallization due to increased hydrophobicity .

Q. What common derivatization reactions are performed on this compound, and how are structural modifications confirmed?

Key reactions include:

- Oxidation : RuO₄ converts 3-OH to 3-ulose (58% yield), validated by IR (loss of OH stretch at ~3340 cm⁻¹) and NMR (disappearance of 3-H signal) .

- Allylation : Allyl bromide introduces a 3-O-allyl group, confirmed by [α]D (+125°) and mass spectrometry .

- Stereochemical inversion : Sodium acetate in Methyl Cellosolve induces inversion at C3 (97% yield), monitored by polarimetry and X-ray crystallography .

Advanced Research Questions

Q. How can stereochemical challenges in modifying the 3-OH position be addressed, given the compound’s conformation?

Spatial hindrance from the benzylidene group and axial orientation of the 3-OH complicates modifications. Strategies include:

- Inversion reagents : Sodium acetate in Methyl Cellosolve promotes SN2 inversion at C3, overcoming steric hindrance .

- Protecting group engineering : Transient protection (e.g., O-allyl) enables selective deprotection for subsequent functionalization .

- Computational modeling : DFT calculations predict transition states for nucleophilic attacks, guiding reagent selection .

Q. What strategies resolve contradictions in oxidation efficiency between RuO₄ and Pfitzner-Moffatt reagents for generating 3-ulose derivatives?

RuO₄ gives lower yields (58%) due to overoxidation side reactions, while Pfitzner-Moffatt reagents (DCC/DMSO) selectively oxidize 3-OH without degrading the benzylidene group . Mitigation approaches:

Q. How is this compound utilized in studying glycosyltransferase substrate specificity, and what methodological considerations are critical?

The compound serves as a glycosyl donor/acceptor in enzymatic assays to probe:

- Substrate recognition : Its rigid benzylidene group mimics natural glycan conformations, enabling studies on enzyme active-site geometry .

- Kinetic parameters : Competitive inhibition assays (e.g., IC₅₀ determination) quantify binding affinity .

- Stereoelectronic effects : Isotopic labeling (²H/¹³C at C3 or C4) tracks enzyme-mediated glycosidic bond formation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.